N-(4-chlorophenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3S/c20-13-5-7-15(8-6-13)23-18(27)12-28-19-21-9-16(11-25)24(19)10-17(26)22-14-3-1-2-4-14/h5-9,14,25H,1-4,10-12H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICBZXRGRMHWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted chlorophenyl derivatives .
Scientific Research Applications
N-(4-chlorophenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Chlorophenyl)-2-{[5-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- Key Differences : Lacks the cyclopentylcarbamoyl-methyl and hydroxymethyl substituents.
- Properties : Simpler structure (C₁₇H₁₃Cl₂N₃OS) with lower molecular weight (382.9 g/mol vs. ~430 g/mol for the target compound). The absence of polar groups reduces solubility in aqueous media .
- Bioactivity : Similar imidazole-acetamide analogs exhibit antifungal and antimicrobial activity, but the hydroxymethyl and carbamoyl groups in the target compound may enhance binding to eukaryotic targets .
N-(4-Chlorophenyl)-2-({1-[(Ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide
- Key Differences : Replaces cyclopentyl with ethylcarbamoyl , reducing steric hindrance.
- Molecular Weight : 382.9 g/mol (C₁₆H₁₉ClN₄O₃S) .
- Impact : The ethyl group may lower metabolic stability compared to the cyclopentyl variant, as alkyl chains are more prone to oxidative degradation.
Cyazofamid (4-Chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide)
- Key Differences: Contains a sulfonamide instead of a sulfanyl-acetamide linkage and a cyano group at position 2.
- Applications : Commercial fungicide targeting mitochondrial complex III. The target compound’s hydroxymethyl group could offer a broader spectrum of activity .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Key Differences : Pyrazolone core instead of imidazole; lacks sulfanyl bridges.
Structural and Functional Data Table
Research Findings and Trends
- Synthetic Routes : The target compound’s cyclopentylcarbamoyl group requires multi-step functionalization, contrasting with simpler alkyl analogs synthesized via one-pot cycloadditions () .
- Bioactivity Gaps : While imidazole-acetamides are well-studied for antimicrobial effects (), the hydroxymethyl group in the target compound may confer unique pharmacokinetics, such as enhanced blood-brain barrier penetration .
Biological Activity
N-(4-chlorophenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide is a novel compound with potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and features a complex structure that includes a chlorophenyl group, an imidazole moiety, and a sulfanyl linkage. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may act on multiple pathways:
- Inhibition of β-Catenin : Studies have shown that related compounds inhibit Wnt-dependent transcription, which is critical in cancer progression. Specifically, the inhibition of β-catenin signaling has been linked to reduced proliferation in colorectal cancer cell lines such as SW480 and HCT116 .
- Antineoplastic Activity : The compound has demonstrated significant cytotoxic effects against cancer cell lines, with IC50 values indicating potent activity. For instance, related compounds showed IC50 values as low as 0.12 μM against HCT116 cells .
- Metabolic Stability : Research indicates that the compound exhibits favorable metabolic stability compared to standard chemotherapy agents, enhancing its potential as a therapeutic candidate .
Biological Activity Data
The following table summarizes key biological activity data for this compound and related compounds:
| Biological Activity | IC50 (μM) | Cell Line | Reference |
|---|---|---|---|
| Inhibition of SW480 cell proliferation | 2 | SW480 | |
| Inhibition of HCT116 cell proliferation | 0.12 | HCT116 | |
| Metabolic stability | Higher than 5-FU | N/A |
Case Studies
Several studies have investigated the efficacy of this compound in vivo:
- Xenograft Models : In BALB/C nu/nu mice xenografted with HCT116 cells, treatment with the compound resulted in significant tumor growth inhibition and reduced expression of Ki67, a marker for cell proliferation .
- Gene Expression Analysis : The compound's effect on cancer-related gene expression has been documented, suggesting a multifaceted mechanism of action that could involve modulation of several pathways implicated in tumorigenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
